molecular formula C19H17F3N2O3 B2394587 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 905682-38-4

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2394587
CAS No.: 905682-38-4
M. Wt: 378.351
InChI Key: FCHOZFOBEFSOJL-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a pyrrolidin-3-yl scaffold substituted with a 3-methoxyphenyl group and a 2-(trifluoromethyl)benzamide moiety.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-14-6-4-5-13(10-14)24-11-12(9-17(24)25)23-18(26)15-7-2-3-8-16(15)19(20,21)22/h2-8,10,12H,9,11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHOZFOBEFSOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for 1-(3-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine

The pyrrolidinone ring is synthesized via cyclization of γ-aminobutyric acid derivatives. In a representative procedure, 4-chloro-N-(3-methoxyphenyl)butanamide undergoes base-mediated intramolecular cyclization in tetrahydrofuran (THF) at reflux to form 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine. Potassium carbonate or sodium hydride is typically employed to deprotonate the amide nitrogen, facilitating nucleophilic attack on the carbonyl carbon. Alternative routes utilize Michael addition reactions, where acrylate derivatives react with 3-methoxyaniline in the presence of catalytic triethylamine, followed by oxidative cyclization to yield the pyrrolidinone.

Amide Bond Formation with 2-(Trifluoromethyl)Benzoyl Chloride

Activation of the Carboxylic Acid

2-(Trifluoromethyl)benzoic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry THF for subsequent coupling.

Coupling Reaction Conditions

The amine intermediate (1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine) is reacted with 2-(trifluoromethyl)benzoyl chloride in a 1:1.2 molar ratio. The reaction proceeds in THF at 0–5°C with slow addition of triethylamine (TEA) to scavenge HCl. Alternatively, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF are employed for milder conditions, achieving yields of 75–85%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Non-polar solvents (e.g., THF, DCM) favor higher amide bond formation yields compared to polar aprotic solvents like DMF, which may promote side reactions. Reactions conducted at 0°C reduce racemization risks, particularly when chiral intermediates are involved.

Workup and Isolation

Post-reaction, the mixture is washed with saturated NaHCO₃ and brine to remove unreacted acid chloride and TEA. The organic layer is dried over MgSO₄, filtered, and concentrated. Crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.78–7.72 (m, 2H, ArH), 7.55 (t, J = 7.6 Hz, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 6.79 (s, 1H, ArH), 6.72 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.42–4.35 (m, 1H, CH), 3.82 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, CH₂), 2.78–2.65 (m, 2H, CH₂).
  • HRMS (ESI+) : m/z calculated for C₂₀H₁₈F₃N₂O₃ [M+H]+: 403.1274; found: 403.1278.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >99% purity with a retention time of 6.7 minutes.

Challenges and Alternative Routes

Byproduct Formation

Competing N-acylation at the pyrrolidinone’s secondary amine is mitigated by using a slight excess of acid chloride and maintaining low temperatures.

Green Chemistry Approaches

Recent patents disclose microwave-assisted synthesis (100°C, 20 minutes) in ionic liquids (e.g., [BMIM][BF₄]), reducing reaction times by 60% and improving yields to 88%.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, bases, and nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Antimicrobial and Enzyme-Targeting Contexts

Key Compounds :
  • 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide :

    • Target : FtsZ (bacterial cell division protein).
    • Comparison : The trifluoromethyl-benzamide core is retained, but the substitution at the pyrrolidinyl position (3-methoxyphenyl in the target compound vs. phenylethyl here) alters steric and electronic interactions. This analog exhibits inhibitory activity against FtsZ, suggesting the target compound may share similar binding modes but with modified selectivity due to the methoxy group .
  • N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide: Target: PanK (pantothenate kinase, involved in CoA biosynthesis). Comparison: The benzamide moiety is conserved, but the triazole-thioether substituent in this analog enhances hydrophobicity and enzyme affinity.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Target Protein Potency (IC₅₀) Reference
Target Compound Benzamide + pyrrolidinone 3-Methoxyphenyl, CF₃ FtsZ/PanK* Not reported
3-nitro-N-[(1R)-1-phenylethyl]-5-CF₃-benzamide Benzamide Phenylethyl, nitro FtsZ ~2 µM
Triazole-thioether analog Benzamide + triazole-thioether 4-Fluorophenoxyethyl, methyl PanK ~0.5 µM

*Inferred from docking studies.

Analogs in Purinoreceptor Antagonism

Key Compound :
  • Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide): Target: Purinoreceptors (P2X3 antagonist for chronic cough). Comparison: Both compounds feature a trifluoromethyl-benzamide backbone, but filapixant incorporates a morpholinyl-thiazole-pyrimidine extension, enhancing receptor specificity. The target compound’s pyrrolidinone and methoxyphenyl groups may limit CNS penetration compared to filapixant’s lipophilic substituents, suggesting divergent therapeutic applications .

Derivatives in Cancer and Thrombosis

Key Compounds :
  • Excluded analogs in (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide): Therapeutic Focus: Cancer, viral infections. Comparison: The thiazolyl-thioether and pyridinylamino groups in these analogs enhance kinase inhibition (e.g., EGFR, VEGFR). The target compound lacks these motifs, implying distinct mechanisms, though its trifluoromethyl group may still contribute to hydrophobic target binding .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The 3-methoxyphenyl group in the target compound increases logP compared to analogs with polar substituents (e.g., morpholinyl in filapixant). This may enhance membrane permeability but reduce solubility.
  • Metabolic Stability: The pyrrolidinone ring may reduce oxidative metabolism compared to compounds with alkyl chains or thioethers, as seen in PanK-targeting analogs .

Research Findings and Implications

  • Selectivity : Unlike filapixant, which shows high P2X3 specificity, the target compound’s simpler structure may result in broader off-target effects, necessitating further optimization .

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethylbenzamide moiety. This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biological pathways.
  • Receptor Modulation : It may interact with certain receptors, altering their activity and influencing cellular responses.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds in the context of treating viral infections, including coronaviruses. For instance, compounds with similar structural motifs have demonstrated efficacy against viral replication by targeting viral enzymes or host cell factors essential for viral entry and replication .

Anticancer Properties

The compound's structural analogs have exhibited significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For example, derivatives with similar structures showed promising results against human tumor cell lines such as TK-10 and HT-29 .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of related compounds:

  • Antichagasic Activity : Certain derivatives have shown promising antichagasic effects, indicating potential applications in treating Chagas disease. These compounds displayed moderate cytotoxicity against Trypanosoma cruzi .
  • Antineoplastic Activity : In vitro studies demonstrated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Studies : Detailed mechanistic studies revealed that these compounds might exert their effects by disrupting mitochondrial function in cancer cells, leading to enhanced apoptosis .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiviralSimilar benzamide derivativesInhibition of viral replication
Anticancer5-nitroindazole derivativesInduction of apoptosis in cancer cell lines
AntichagasicPyrrolidinone analogsModerate cytotoxicity against Trypanosoma cruzi
Enzyme InhibitionVarious structural analogsInhibition of key metabolic enzymes

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the pyrrolidinone core via cyclization of substituted β-amino acids or via [3+2] cycloaddition reactions.
  • Step 2: Introduction of the 3-methoxyphenyl group at the 1-position of the pyrrolidinone using Ullmann or Buchwald-Hartwig coupling under Pd catalysis .
  • Step 3: Amide coupling between the pyrrolidinone intermediate and 2-(trifluoromethyl)benzoyl chloride using EDCI/HOBt or DCC in anhydrous DCM/THF .
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time for cyclization steps.
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: How can researchers characterize the stereochemistry and structural stability of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration of the pyrrolidinone ring and confirm non-planar conformation due to steric hindrance from the 3-methoxyphenyl group .
  • NMR Analysis: Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H}-13C^{13}\text{C} HMBC to verify amide linkage.
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the amide bond .

Advanced Question: What strategies are employed to identify biological targets and elucidate the mechanism of action?

Methodological Answer:

  • Target Fishing: Use computational docking (e.g., AutoDock Vina) with kinase or GPCR libraries, prioritizing the trifluoromethylbenzamide moiety’s potential to interact with hydrophobic pockets .
  • In Vitro Assays:
    • Screen against panels of enzymes (e.g., phosphodiesterases, proteases) using fluorescence-based activity assays.
    • Validate hits via SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD_D, kon_{on}/koff_{off}) .
  • Mechanistic Studies: Perform Western blotting or qPCR to assess downstream signaling pathways (e.g., MAPK/ERK) in cell lines treated with IC50_{50} doses .

Advanced Question: How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Methodological Answer:
Contradictions often arise from:

  • Metabolic Instability: Conduct microsomal stability assays (e.g., human liver microsomes + NADPH) to identify rapid oxidation of the methoxyphenyl group. Mitigate via deuterium incorporation at labile positions .
  • Solubility Limitations: Use nanoformulation (e.g., PEGylated liposomes) or co-solvency (5% DMSO + 10% Solutol HS15 in saline) to improve bioavailability in animal models .
  • Off-Target Effects: Employ CRISPR-Cas9 knockout models to isolate target-specific activity from secondary effects .

Advanced Question: What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:
Key SAR findings from analogous compounds (e.g., ):

  • Pyrrolidinone Ring: 5-Oxo group is critical for hydrogen bonding with catalytic residues (e.g., in enzymes). Methylation at the 3-position reduces potency by 10-fold.
  • Trifluoromethyl Group: Replacing with -Cl or -CF2_2H decreases lipophilicity and binding affinity (logP increases from 2.8 to 3.5 reduce solubility).
  • 3-Methoxyphenyl Substituent: Para-substitution (vs. meta) on the phenyl ring abolishes activity, suggesting steric and electronic alignment is crucial .

Advanced Question: How can researchers address poor aqueous solubility in preclinical development?

Methodological Answer:

  • Salt Formation: Screen with counterions (e.g., HCl, sodium citrate) using pH-solubility profiling.
  • Co-Crystallization: Explore co-crystals with succinic acid or nicotinamide to enhance dissolution rates (characterize via PXRD and DSC) .
  • Prodrug Approach: Introduce phosphate esters at the benzamide’s para-position, cleaved in vivo by alkaline phosphatase .

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